molecular formula C24H26N2O5 B13446744 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)

1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)

Cat. No.: B13446744
M. Wt: 422.5 g/mol
InChI Key: IJVKVVIUTSEJRN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Etherification: The hydroxyl group of the carbazole is etherified with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions to form the intermediate.

    Amination: The intermediate is then reacted with an appropriate amine to introduce the amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Modulating Signaling Pathways: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol can be compared with other carbazole derivatives, such as:

    Carvedilol: A well-known beta-blocker used in the treatment of cardiovascular diseases.

    9-Ethylcarbazole:

    9-(2-{2-[2-(9H-Carbazol-9-yl)ethoxy]ethoxy}ethyl)-9H-carbazole: Another carbazole derivative with unique properties.

The uniqueness of 1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[hydroxy-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

InChI

InChI=1S/C24H26N2O5/c1-29-21-10-4-5-11-22(21)30-14-13-26(28)15-17(27)16-31-23-12-6-9-20-24(23)18-7-2-3-8-19(18)25-20/h2-12,17,25,27-28H,13-16H2,1H3

InChI Key

IJVKVVIUTSEJRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)O

Origin of Product

United States

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